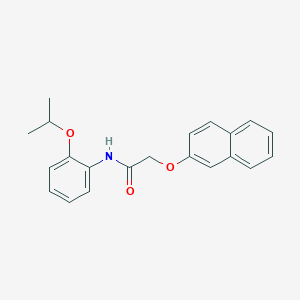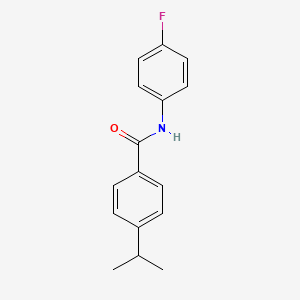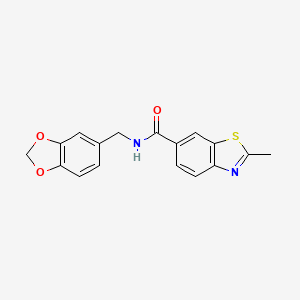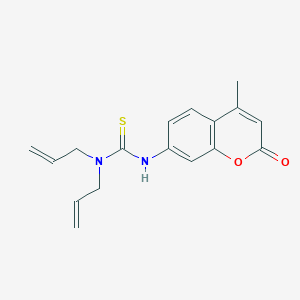![molecular formula C19H17F3N2 B5882883 2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5882883.png)
2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine and other fields . The trifluoromethyl group enhances the polarity, stability, and lipophilicity of the compound, which can be beneficial in various applications .
Preparation Methods
The synthesis of 2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be achieved through several methods. One approach involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure . This method is environmentally friendly and cost-effective. Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation of indole in the presence of CF3I and visible light . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as platinum(II) complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific receptors and enzymes, leading to its bioactivity . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
2-[[2-(Trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Fluoxetine (Prozac): A trifluoromethyl-containing antidepressant.
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2/c20-19(21,22)16-7-3-1-5-13(16)11-24-10-9-15-14-6-2-4-8-17(14)23-18(15)12-24/h1-8,23H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKFQDKVPSXHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide](/img/structure/B5882818.png)

![2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5882823.png)

![4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5882860.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N-[(acetylamino)(3-nitrophenyl)methyl]acetamide](/img/structure/B5882877.png)
